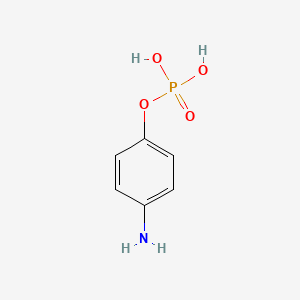
4-Aminophenyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminophenyl phosphate, also known as this compound, is a useful research compound. Its molecular formula is C6H8NO4P and its molecular weight is 189.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Electrochemical Sensors
One of the prominent applications of 4-aminophenyl phosphate is in the development of electrochemical sensors. These sensors utilize the conversion of 4-aminophenol, a product derived from the enzymatic action on this compound, to detect various analytes.
- Mechanism : The electrochemical sensor operates through the enzymatic conversion of this compound by alkaline phosphatase, yielding 4-aminophenol. This process occurs at a quantum dot-modified electrode, where illumination enhances electron transfer and photocurrent generation. The sensitivity of this method allows for the detection of this compound in concentrations ranging from 25 μM to 1 mM .
- Advantages : Compared to other substrates for alkaline phosphatase, such as phenyl phosphate, this compound is considered superior due to its more favorable electrochemical properties. The resulting product, 4-aminophenol, exhibits less fouling on electrodes and provides a more reversible electrochemical behavior .
Enzyme Substrates
This compound serves as an effective substrate for various enzymatic reactions, particularly those involving alkaline phosphatase.
- Biochemical Applications : In biochemical assays, it is utilized for measuring enzyme activity. Its high turnover rate and broad substrate specificity make it suitable for various immunoassays. Studies have shown that it can be used effectively in amperometric immunosensors designed for detecting specific proteins such as tumor necrosis factor-alpha .
- Comparative Studies : Research comparing this compound with other substrates like ascorbic acid 2-phosphate has demonstrated its efficacy in amperometric immunosensors, highlighting its potential for enhanced sensitivity and specificity in detecting target analytes .
Therapeutic Potential
Emerging studies suggest that derivatives of this compound may have therapeutic applications.
- Antiviral Activity : Recent investigations into uridine glycoconjugates derived from this compound have shown promising antiviral activity against significant pathogens such as hepatitis C virus and classical swine fever virus. These compounds were found to inhibit viral growth effectively in vitro, indicating potential for further development as antiviral agents .
Data Summary Table
Propriétés
IUPAC Name |
(4-aminophenyl) dihydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8NO4P/c7-5-1-3-6(4-2-5)11-12(8,9)10/h1-4H,7H2,(H2,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZCCINCKDATPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OP(=O)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8NO4P |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.11 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













